1-Acetyl-4-(morpholin-4-ylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-4-(morpholin-4-ylsulfonyl)piperazine is a chemical compound with the molecular formula C10H19N3O4S and a molecular weight of 277.34 g/mol . This compound is part of the piperazine family, which is known for its wide range of biological and pharmaceutical activities . Piperazine derivatives are commonly used in various drugs due to their versatile chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-4-(morpholin-4-ylsulfonyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . For example, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines in high yields . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve the use of alcohol as an acetylation solvent. For instance, 4-hydroxy phenyl piperazine dihydrobromide can be reacted with alkali and acid hydride in an alcohol-water solution to obtain the product with high yield and purity . This method is advantageous due to its simplicity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-4-(morpholin-4-ylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, DBU, and diphenylvinylsulfonium triflate . The conditions often involve basic environments and specific temperature controls to ensure high yields and purity .
Major Products
The major products formed from these reactions include various substituted piperazines, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
1-Acetyl-4-(morpholin-4-ylsulfonyl)piperazine has numerous scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Utilized in the development of pharmaceutical drugs due to its biological activity.
Industry: Applied in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-(morpholin-4-ylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. For example, piperazine derivatives are known to act as GABA receptor agonists, which can modulate neurotransmission . This compound may also interact with other receptors and enzymes, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Acetyl-4-(morpholin-4-ylsulfonyl)piperazine include:
- 1-Acetyl-4-(4-hydroxyphenyl)piperazine
- 1-[(4-bromophenoxy)acetyl]-4-[(4-fluorophenyl)sulfonyl]piperazine
Uniqueness
What sets this compound apart is its unique combination of the acetyl, morpholinyl, and sulfonyl groups, which confer specific chemical and biological properties. This makes it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
1-(4-morpholin-4-ylsulfonylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4S/c1-10(14)11-2-4-12(5-3-11)18(15,16)13-6-8-17-9-7-13/h2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAPTNICCBWRLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.